HMB-Val-Ser-Leu-VE
Overview
Description
HMB-Val-Ser-Leu-VE is a tripeptide-based compound bearing a C-terminal vinyl ester. It is known for its potent and selective inhibition of the trypsin-like activity of the 20S proteasome. The compound has shown significant potential in scientific research, particularly in the fields of biochemistry and molecular biology .
Mechanism of Action
Target of Action
HMB-Val-Ser-Leu-VE is a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome . The 20S proteasome is a 700 kDa, cylinder-shaped protease with multiple catalytic centers within the ubiquitin-proteasome pathway . It plays an important role in the selective degradation of intracellular proteins .
Mode of Action
This compound is a tripeptide-based compound bearing a C-terminal vinyl ester . It interacts with the trypsin-like activity of the 20S proteasome, inhibiting its function . This inhibition is selective for the trypsin-like activity over the chymotryptic- or post-acidic-like activities .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway . By inhibiting the trypsin-like activity of the 20S proteasome, this compound disrupts the degradation of intracellular proteins . This can have downstream effects on various cellular processes, including cell-cycle progression and apoptosis .
Pharmacokinetics
As a cell-permeable compound , it is likely to have good bioavailability
Action Environment
The action environment of this compound is largely dependent on the cellular context. As a cell-permeable compound , it can act within the intracellular environment to inhibit the trypsin-like activity of the 20S proteasome . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
HMB-Val-Ser-Leu-VE acts as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome . The 20S proteasome is a 700 kDa, cylinder-shaped protease with multiple catalytic centers within the ubiquitin-proteasome pathway and plays an important role in the selective degradation of intracellular proteins .
Cellular Effects
In two colon-carcinoma cell lines (COO115, HCT116), this compound was nontoxic and did not affect cell proliferation . In HLA-A2 positive lymphoblastoid cells, this compound caused a dose-dependent increase of CLG-specific killing, suggesting that this compound favored the generation and presentation of immunogenic peptides presented by MHC class I molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome . This inhibition is achieved through the compound’s interaction with the proteasome’s catalytic centers, leading to the selective degradation of intracellular proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HMB-Val-Ser-Leu-VE involves the coupling of N-(3-hydroxy-2-methylbenzoyl)-L-valine with N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide. The reaction is typically carried out under mild conditions to preserve the integrity of the vinyl ester group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a crystalline solid .
Chemical Reactions Analysis
Types of Reactions
HMB-Val-Ser-Leu-VE primarily undergoes hydrolysis and oxidation reactions. The vinyl ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Mild oxidizing agents such as hydrogen peroxide or potassium permanganate
Major Products
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
HMB-Val-Ser-Leu-VE has a wide range of applications in scientific research:
Biochemistry: Used as a tool to study proteasome activity and protein degradation pathways.
Molecular Biology: Employed in experiments to understand the role of proteasomes in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting proteasome activity in cancer cells.
Industry: Utilized in the development of proteasome inhibitors for pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- HMB-Leu-Leu-Leu-VE
- Z-Val-Ser-Leu-VE
Uniqueness
HMB-Val-Ser-Leu-VE is unique due to its high selectivity and potency in inhibiting the trypsin-like activity of the 20S proteasome. Compared to similar compounds, it has a lower IC50 value, indicating greater efficacy at lower concentrations .
Properties
IUPAC Name |
ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMRGLFGXKLJC-VOSPOJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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